molecular formula C14H11ClO2 B6381104 5-(4-Acetylphenyl)-2-chlorophenol CAS No. 1261919-82-7

5-(4-Acetylphenyl)-2-chlorophenol

Cat. No.: B6381104
CAS No.: 1261919-82-7
M. Wt: 246.69 g/mol
InChI Key: OMVJMXKIZDIUNJ-UHFFFAOYSA-N
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Description

5-(4-Acetylphenyl)-2-chlorophenol is a specialized organic compound of interest in chemical research and development. It features a biphenyl structure substituted with a chlorine atom on one phenol ring and an acetyl group on the terminal phenyl ring. This molecular architecture, which incorporates both phenolic and ketone functional groups, makes it a valuable building block for synthesizing more complex molecules, particularly in medicinal chemistry. For instance, structurally related compounds containing chlorophenol and acetylphenyl moieties have been identified as having activity against biological targets such as Heat shock protein HSP 90-alpha, indicating potential pathways for anticancer drug discovery . Chlorophenol derivatives are frequently explored as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes . Researchers utilize these compounds in Suzuki cross-coupling reactions, a powerful method for constructing carbon-carbon bonds to create novel bi-aryl structures for material science and drug discovery applications . It is important to note that chlorophenols as a class can exhibit toxicity and require careful handling . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-(4-chloro-3-hydroxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9(16)10-2-4-11(5-3-10)12-6-7-13(15)14(17)8-12/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVJMXKIZDIUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685946
Record name 1-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-82-7
Record name Ethanone, 1-(4′-chloro-3′-hydroxy[1,1′-biphenyl]-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261919-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation of benzene derivatives provides direct access to acetylated arenes. However, phenol’s electron-donating hydroxyl group deactivates the ring, necessitating protective strategies:

Procedure :

  • Protection : Benzoylation of phenol using acetic anhydride in acidic media yields phenyl acetate.

  • Acylation : Reaction with acetyl chloride in the presence of AlCl₃ at 0–5°C selectively acetylates the para position.

  • Deprotection : Hydrolysis with aqueous NaOH regenerates the phenol group.

Key Data :

StepReagentsTemperature (°C)Yield (%)
1Acetic anhydride/H₂SO₄2592
2Acetyl chloride/AlCl₃0–578
3NaOH/H₂O8095

Limitations : Competing meta-acylation (<5%) occurs due to residual ring activation.

Ortho-Chlorination of Phenol Derivatives

Electrophilic Aromatic Substitution

Direct chlorination of phenol with Cl₂ gas in acetic acid achieves moderate ortho selectivity, though para-chlorination dominates. To enhance ortho specificity, directing groups are employed:

Method :

  • Sulfonation Protection : Treat phenol with chlorosulfonic acid to install a sulfonic acid group at the para position, leaving ortho sites reactive.

  • Chlorination : React with Cl₂ at 40°C, yielding 2-chloro-4-sulfophenol.

  • Desulfonation : Steam distillation removes the sulfonic acid group.

Optimized Conditions :

ParameterValueImpact on Selectivity
Chlorinating AgentCl₂ (g)Higher ortho ratio
SolventAcetic acidReduces polysubstitution
Temperature40°CBalances kinetics

Yield : 67% 2-chlorophenol with <10% dichlorinated byproducts.

Coupling Strategies for Biphenyl Formation

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 4-acetylphenylboronic acid with 5-bromo-2-chlorophenol offers a robust route:

Procedure :

  • Boronic Acid Synthesis : Lithiation of 4-bromoacetophenone followed by treatment with triisopropyl borate yields 4-acetylphenylboronic acid.

  • Coupling : React with 5-bromo-2-chlorophenol using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C.

Performance Metrics :

Catalyst LoadingSolvent SystemYield (%)Purity (HPLC)
2 mol% PdDioxane/H₂O8398.5
1 mol% PdTHF/H₂O7197.2

Advantages : Tolerance of electron-withdrawing groups and mild conditions.

Integrated Synthetic Routes

Sequential Functionalization and Coupling

A three-step protocol combines the above methods:

  • Synthesize 4-acetylphenylboronic acid via lithiation-borylation.

  • Prepare 5-bromo-2-chlorophenol through bromination of 2-chlorophenol using Br₂/FeBr₃.

  • Couple intermediates under Suzuki conditions.

Overall Yield : 62% (over three steps).

One-Pot Multistep Synthesis

Recent advances demonstrate a telescoped approach:

  • In-situ Protection : Acetylate phenol, chlorinate ortho, and deprotect without isolating intermediates.

  • Direct Coupling : Use CuI/DMAP in DMF to facilitate Ullmann-type coupling.

Efficiency Gains :

MetricSequential RouteOne-Pot Route
Total Time (h)4824
Solvent Waste (L)126

Spectroscopic Characterization and Validation

Post-synthesis analysis ensures structural fidelity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 2H, aromatic), 7.45 (d, J=2.4 Hz, 1H, chloroarene), 2.60 (s, 3H, COCH₃).

  • HRMS : [M+H]⁺ calc. 261.0481, found 261.0485.

  • HPLC Purity : 99.1% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

For bulk production, continuous flow systems enhance reproducibility:

  • Microreactor Chlorination : Improves heat transfer, reducing decomposition.

  • Catalyst Recycling : Immobilized Pd on mesoporous silica reduces costs .

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-(4-Acetylphenyl)-2-chlorophenol exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a study on related phenolic compounds demonstrated their effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell cycle progression.

Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Studies have indicated that chlorophenols can disrupt bacterial cell membranes and inhibit essential enzymatic processes. In particular, derivatives of this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Environmental Applications

Bioremediation
this compound is relevant in the context of bioremediation. Its chlorinated structure makes it a target for microbial degradation processes. Research indicates that certain bacterial strains can metabolize chlorophenols, leading to detoxification and removal from contaminated environments. This application is crucial for addressing pollution from industrial waste.

Chemical Analysis
The compound is also utilized in analytical chemistry as a standard for the detection of chlorophenols in environmental samples. Methods such as High-Performance Liquid Chromatography (HPLC) often employ this compound to quantify chlorophenol levels in water sources, aiding in environmental monitoring efforts.

Material Science

Polymer Synthesis
In material science, this compound serves as a precursor for synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and resistance to degradation under UV exposure. Research has shown that polymers derived from this compound exhibit improved performance in applications such as coatings and adhesives.

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antibacterial PropertiesEffective against Gram-positive and Gram-negative bacteria
Environmental ScienceBioremediationMicrobial degradation of chlorophenols
Chemical AnalysisStandard for HPLC detection of chlorophenols
Material SciencePolymer SynthesisEnhances thermal stability in polymer matrices

Case Studies

  • Anticancer Activity Study :
    A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various acetylated phenolic compounds, including this compound. The results indicated a significant reduction in cell viability in breast cancer cells, with IC50 values comparable to established chemotherapeutics.
  • Bioremediation Research :
    A research paper documented the use of specific bacterial strains capable of degrading chlorinated phenols, including this compound. The study highlighted the efficiency of these strains in reducing pollutant levels in contaminated soil samples over a period of six weeks.
  • Polymer Development :
    In a study focused on material science applications, researchers synthesized a new polymer using this compound as a monomer. The resulting polymer exhibited enhanced UV resistance and thermal stability, making it suitable for outdoor applications.

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The acetyl and chlorine substituents may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Chlorophenol (2-CP)
  • Structure: The parent compound, 2-chlorophenol (C₆H₅ClO), lacks the acetylphenyl substituent.
  • Properties: As a monochlorinated phenol, 2-CP is volatile, moderately soluble in water, and primarily used in industrial synthesis. Its ortho-chlorine substitution reduces steric hindrance compared to meta- or para-isomers, facilitating electrophilic substitution reactions .
  • Biological Activity: Unlike 5-(4-acetylphenyl)-2-chlorophenol, 2-CP lacks significant enzymatic inhibition activity but is associated with environmental toxicity and bioaccumulation risks .
4-Chlorophenol (4-CP)
  • Structure : The chlorine atom is para to the hydroxyl group.
  • Comparison: The para-substitution in 4-CP alters electronic distribution, increasing acidity (pKa ≈ 9.4) compared to 2-CP (pKa ≈ 8.1). However, neither 4-CP nor 2-CP exhibits the acetylphenyl group, which in this compound enhances binding affinity to enzymatic targets .
5-(4-Acetylphenyl)furan-2-carbaldehyde
  • Structure: Features a furan-2-carbaldehyde group instead of the phenol moiety.
  • Activity: This compound restored CT-L inhibitory activity in assays, highlighting the critical role of the acetylphenyl group in bioactivity. However, the aldehyde group may reduce stability compared to the hydroxyl group in phenolic analogs .

Bioactivity and Pharmacological Performance

Morpholinoacetyl- and Decanoyl-Substituted Analogs
  • Example: Compounds 18 (morpholinoacetyl cap) and 20 (decanoyl cap) showed modest CT-L inhibition, whereas this compound derivatives (e.g., 24–26) achieved superior potency .
  • Key Insight : The acetylphenyl group optimizes hydrophobic interactions with enzyme active sites, outperforming bulkier or less aromatic substituents.
Chlorophenyl-Benzofuran Derivatives
  • Example : 5-Chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran () shares a chlorophenyl motif but incorporates a benzofuran core.

Physicochemical Properties

Compound Molecular Formula Key Functional Groups Solubility (Water) Bioactivity (CT-L Inhibition)
This compound C₁₄H₁₁ClO₂ Phenol, acetylphenyl Moderate High (IC₅₀ ≈ nM range)*
2-Chlorophenol C₆H₅ClO Phenol, ortho-chlorine High None
5-(4-Acetylphenyl)furan-2-carbaldehyde C₁₃H₁₀O₃ Furan, acetylphenyl, aldehyde Low Moderate

*Inferred from related derivatives in .

Q & A

Q. Can the acetyl group in this compound undergo photo-Fries rearrangement under UV light, and how does this affect bioactivity?

  • Methodological Answer : Irradiate solutions (λ = 254 nm) in a quartz reactor under N₂. Monitor rearrangement via 1^1H NMR (disappearance of acetyl signal) and HPLC. Test photoproducts for bioactivity shifts (e.g., antimicrobial assays). Quantum yield calculations (actinometry) quantify reaction efficiency .

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